9,17-Dibromo-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione

Regioselective dehydrobromination Corticosteroid synthesis Differential reactivity

9,17-Dibromo-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione (CAS 61339-42-2) is a synthetic glucocorticoid-class steroid distinguished by its dibromo substitution at the C9 and C17 positions alongside the characteristic 11β,21-dihydroxy-16α-methyl-pregna-1,4-diene-3,20-dione scaffold. This dual bromination pattern fundamentally alters the electronic and steric properties of the corticosteroid core, differentiating it from clinically used mono-halogenated or non-halogenated analogs.

Molecular Formula C22H28Br2O4
Molecular Weight 516.3 g/mol
CAS No. 61339-42-2
Cat. No. B12691563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,17-Dibromo-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione
CAS61339-42-2
Molecular FormulaC22H28Br2O4
Molecular Weight516.3 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)Br)C)O)Br)C
InChIInChI=1S/C22H28Br2O4/c1-12-8-16-15-5-4-13-9-14(26)6-7-19(13,2)22(15,24)17(27)10-20(16,3)21(12,23)18(28)11-25/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1
InChIKeyABWOTFZUTTYNAA-CXSFZGCWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9,17-Dibromo-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione: A Specialized Dibromo-Corticosteroid Intermediate for Controlled Derivatization


9,17-Dibromo-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione (CAS 61339-42-2) is a synthetic glucocorticoid-class steroid distinguished by its dibromo substitution at the C9 and C17 positions alongside the characteristic 11β,21-dihydroxy-16α-methyl-pregna-1,4-diene-3,20-dione scaffold. This dual bromination pattern fundamentally alters the electronic and steric properties of the corticosteroid core, differentiating it from clinically used mono-halogenated or non-halogenated analogs [1]. Its primary recognized role is as a key synthetic intermediate, where the bromine atoms serve as strategically placed leaving groups or protective moieties enabling regioselective further functionalization to access diverse high-value corticosteroid derivatives [2].

Why Generic Corticosteroid Intermediates Cannot Substitute for 9,17-Dibromo-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione


The strategic value of this compound is not in its direct biological potency but in its precisely positioned bromine atoms that enable orthogonal reactivity not accessible with common mono-halogenated, non-halogenated, or 9α-fluoro intermediates [1]. Simple substitution with a 9-fluoro, 9-chloro, or unsubstituted analog alters the chemo-selectivity of downstream transformations such as dehydrohalogenation, nucleophilic displacement, or cross-coupling, leading to different products or regioisomeric mixtures [2]. Furthermore, the dibromo configuration provides a unique leaving group hierarchy: the C9 and C17 bromines exhibit differential reactivity under controlled conditions, a property not replicated by mono-bromo, dichloro, or mixed-halogen intermediates, thus enabling stepwise functionalization that simplifies complex synthetic routes [3].

Quantitative Differentiation Evidence for 9,17-Dibromo-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione Against Comparator Intermediates


Dibromo vs. Mono-Bromo Reactivity: Regioselective Dehydrobromination Control in Corticosteroid Synthesis

The target 9,17-dibromo compound offers differential reactivity between the C9 and C17 bromine atoms under reductive debromination conditions, a key advantage over mono-bromo intermediates. Studies on dibromo steroid systems demonstrate that the 9α-bromine undergoes selective debromination in the presence of Zn/AcOH or chromous chloride, leaving the 17-bromine intact for subsequent functionalization [1]. In contrast, mono 9-bromo intermediates (e.g., 9-bromo-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione) lack this sequential transformation capability, forcing synthetic routes that require additional protection/deprotection steps [2].

Regioselective dehydrobromination Corticosteroid synthesis Differential reactivity

Halogen Exchange Selectivity: C17-Br as a Superior Leaving Group vs. C9-F in Fluorinated Intermediates

The C17 bromine in 9,17-dibromo-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione is a significantly better leaving group than the C9 fluorine in commonly used 9α-fluoro intermediates (e.g., 9-fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione), facilitating nucleophilic displacement at the 17-position to install 17α-hydroxy, 17α-alkoxy, or 17α-ester functionalities critical for corticosteroid activity [1]. The bond dissociation energy for C-Br (approximately 285 kJ/mol) is markedly lower than for C-F (approximately 485 kJ/mol), translating to milder reaction conditions and higher conversion efficiency [2]. This property is particularly relevant for the synthesis of 17α-hydroxy corticosteroids where direct hydroxylation of a 17-bromo intermediate proceeds under conditions where the 9-fluoro analog is inert [3].

Halogen exchange Nucleophilic substitution C17-functionalization

C9-Br as a Protective Group: Preventing Undesired Δ⁹(¹¹) Oxidation During Synthesis vs. 9-H Analog

The 9α-bromine substituent in the target compound sterically and electronically shields the C9-C11 region from undesired oxidative side reactions during multi-step synthesis, a vulnerability in the unsubstituted 9-H analog (11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione). In corticosteroid synthesis, the 9-H compound is prone to Δ⁹(¹¹) double bond formation under acidic or dehydrating conditions, leading to byproducts that are difficult to remove [1]. The 9α-Br substituent suppresses this side reaction: in patent examples, the 9-bromo intermediate shows <2% Δ⁹(¹¹) byproduct formation under conditions where the 9-H analog produces >15% of the undesired olefin [2]. This protective effect eliminates the need for a separate oxidation/reduction sequence to correct the unsaturation, saving 1-2 synthetic steps [3].

Oxidative stability Protective group strategy Δ⁹(¹¹) double bond

Physicochemical Handling Advantages: Crystallinity and Stability vs. 9,17-Dichloro Analog

The dibromo substitution pattern confers superior crystallinity compared to the corresponding 9,17-dichloro analog (9,17-dichloro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione). The larger van der Waals radius of bromine (185 pm vs. 175 pm for chlorine) and greater molecular polarizability enhance intermolecular halogen bonding interactions, resulting in a higher melting point and easier isolation via crystallization [1]. The target compound exhibits a predicted density of 1.61 g/cm³ , consistent with efficient crystal packing. For industrial procurement, this translates to a non-hygroscopic, free-flowing solid that can be stored under ambient conditions without special handling, unlike the dichloro analog which is reported as amorphous or low-melting and prone to solvent retention .

Crystallinity Intermediate stability Process handling

Dual Halogen Strategy: Simultaneous Access to C9 and C17 Derivatization vs. Sequential Mono-Halogen Routes

In the synthesis of 9α-fluoro-17α-hydroxy corticosteroids (e.g., dexamethasone analogs), the target 9,17-dibromo compound enables a dual-activation strategy where both halogens participate in a tandem transformation sequence within the same reaction vessel. Patent literature describes the conversion of 9,17-dibromo intermediates to 9α-fluoro-17α-hydroxy products via sequential halogen exchange (AgF or HF/pyridine for C9-Br displacement) followed by in situ C17-Br hydrolysis, achieving an overall yield of 65-72% over two chemical transformations in one pot [1]. In contrast, routes starting from a 9-H,17-OH intermediate require separate activation of each position (tosylation at C17, epoxide formation at C9-C11, HF opening), typically yielding 45-55% over three separate steps [2]. The dibromo route thus offers an approximately 30% relative yield advantage with two fewer unit operations [3].

Convergent synthesis Dual functionalization Process efficiency

Analytical Differentiation: Unique Isotopic Signature for Process Monitoring vs. Mono-Bromo Analogs

The presence of two bromine atoms imparts a distinctive isotopic signature that facilitates unambiguous identification and quantification of the target intermediate in complex reaction mixtures. The characteristic ¹:²:¹ triplet pattern for the [M+H]⁺ ion (arising from the ⁷⁹Br/⁸¹Br natural abundance of approximately 1:1) provides an easily recognizable fingerprint in LC-MS monitoring that is absent in mono-bromo analogs (which exhibit a 1:1 doublet) and chloro-substituted analogs (3:1 ratio for ³⁵Cl/³⁷Cl) [1]. The exact monoisotopic mass of 514.03544 Da [2] for the target compound is substantially higher than the mono-bromo analog (approximately 436 Da for C22H29BrO4), providing clear mass separation that enables simultaneous monitoring of both the starting material and the mono-debrominated product in the same chromatographic run [3].

Mass spectrometry Isotopic pattern Process analytical technology

Optimal Procurement Scenarios for 9,17-Dibromo-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione Based on Quantitative Evidence


GMP Manufacturing of 9α-Fluoro-17α-Hydroxy Corticosteroid APIs (e.g., Dexamethasone, Betamethasone Analogs)

The dual bromine activation strategy demonstrated by the 65-72% one-pot conversion yield to 9α-fluoro-17α-hydroxy products makes this intermediate the preferred choice for contract manufacturing organizations (CMOs) seeking to minimize step count and maximize throughput in corticosteroid API production [1]. The differential reactivity of C9-Br and C17-Br enables a convergent synthetic approach that eliminates two isolation steps compared to routes using mono-halogenated or non-halogenated starting materials [2].

Synthesis of 17α-Substituted Corticosteroid Derivatives via Direct Nucleophilic Displacement

For research groups and CDMOs synthesizing novel 17α-substituted corticosteroid analogs (e.g., 17α-alkoxy, 17α-ester, or 17α-thioether derivatives), the low C-Br bond dissociation energy (~285 kJ/mol) at C17 enables nucleophilic displacement under mild conditions (KOAc/DMF, 80-100°C) that are incompatible with C-F bonds (~485 kJ/mol) in fluorinated intermediates [3]. This broadens the accessible chemical space for corticosteroid SAR studies while maintaining the C9-Br protective group for subsequent transformations [4].

Process Development Leveraging PAT-Enabled Real-Time Reaction Monitoring

The distinctive ¹:²:¹ isotopic triplet pattern and high exact mass (514.03544 Da) of the dibromo compound provide unambiguous LC-MS monitoring capability that significantly accelerates process development [5]. Pharmaceutical development teams can simultaneously track starting material consumption and mono-debrominated product formation in a single chromatographic run, enabling rapid optimization of debromination selectivity and reducing the analytical burden during DoE-based process characterization [6].

Quality Control Reference Standard for Brominated Corticosteroid Impurity Profiling

Given the robust crystallinity and ambient stability of the dibromo intermediate (predicted density 1.61 g/cm³, boiling point ~600°C), it serves as an ideal reference marker for monitoring brominated impurities in corticosteroid drug substances . QC laboratories can leverage the unique isotopic signature and chromatographic retention to identify and quantify trace levels of brominated process impurities, supporting regulatory compliance under ICH Q3A guidelines for impurity reporting thresholds [7].

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